molecular formula C17H21NO3 B8648310 Methyl 7-(5-phenyl-1,3-oxazol-2-yl)heptanoate CAS No. 641636-83-1

Methyl 7-(5-phenyl-1,3-oxazol-2-yl)heptanoate

Cat. No. B8648310
M. Wt: 287.35 g/mol
InChI Key: ZCWRANGOCUZGAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08552039B2

Procedure details

Add a solution of 7-(2-oxo-2-phenylethylcarbamoyl)heptanoic acid methyl ester (7.05 g, 23.1 mmol) and carbon tetrabromide (11.3 g, 34.3 mmol) in methylene chloride over 40 minutes to a mixture of triphenylphosphine (9.0 g, 34.3 mmol) and DMAP (5.51 g, 45.1 mmol) in methylene chloride (500 mL) at room temperature under nitrogen. Stir the mixture for 30 minutes and add additional triphenylphosphine (2.6 g, 9.92 mmol) and carbon tetrabromide (3.35 g, 10.1 mmol). Stir the mixture for an additional 20 minutes, filter through Celite and wash with ethyl acetate (3×100 mL). Remove the solvent under reduced pressure and purify the residue by flash column chromatography on silica gel, eluting with hexanes/ethyl acetate (70:30), to provide 7-(5-phenyloxazol-2-yl)heptanoic acid methyl ester (2.75 g, 41%).
Name
7-(2-oxo-2-phenylethylcarbamoyl)heptanoic acid methyl ester
Quantity
7.05 g
Type
reactant
Reaction Step One
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step Two
Name
Quantity
5.51 g
Type
catalyst
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
2.6 g
Type
reactant
Reaction Step Three
Quantity
3.35 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:22])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][C:10](=[O:21])[NH:11][CH2:12][C:13](=O)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.C(Br)(Br)(Br)Br.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>C(Cl)Cl.CN(C1C=CN=CC=1)C>[CH3:1][O:2][C:3](=[O:22])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][C:10]1[O:21][C:13]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[CH:12][N:11]=1

Inputs

Step One
Name
7-(2-oxo-2-phenylethylcarbamoyl)heptanoic acid methyl ester
Quantity
7.05 g
Type
reactant
Smiles
COC(CCCCCCC(NCC(C1=CC=CC=C1)=O)=O)=O
Name
Quantity
11.3 g
Type
reactant
Smiles
C(Br)(Br)(Br)Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
9 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
5.51 g
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
2.6 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
3.35 g
Type
reactant
Smiles
C(Br)(Br)(Br)Br

Conditions

Stirring
Type
CUSTOM
Details
Stir the mixture for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stir the mixture for an additional 20 minutes
Duration
20 min
FILTRATION
Type
FILTRATION
Details
filter through Celite
WASH
Type
WASH
Details
wash with ethyl acetate (3×100 mL)
CUSTOM
Type
CUSTOM
Details
Remove the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
purify the residue by flash column chromatography on silica gel
WASH
Type
WASH
Details
eluting with hexanes/ethyl acetate (70:30)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC(CCCCCCC=1OC(=CN1)C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.75 g
YIELD: PERCENTYIELD 41%
YIELD: CALCULATEDPERCENTYIELD 41.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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